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molecular formula C7H6FNO3 B128867 2-Fluoro-6-nitroanisole CAS No. 484-94-6

2-Fluoro-6-nitroanisole

Cat. No. B128867
M. Wt: 171.13 g/mol
InChI Key: RVPBBFKWSJLAPD-UHFFFAOYSA-N
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Patent
US08114888B2

Procedure details

A mixture containing 1-fluoro-2-methoxy-3-nitrobenzene (36.30 g, 0.21 mol), palladium on carbon (10% w/w, ˜8 g), and methanol (200 mL) is stirred under an atmosphere of hydrogen (1 atm) for 27 h. The mixture is filtered and the resulting solution is evaporated to dryness under reduced pressure to give 11 as a brown oil. This product is of sufficient purity (≧95% by NMR spectroscopy) to use directly in the next synthetic step. 1H NMR (CDCl3): δ 3.75 (br, 2H, NH2), 3.91 (d, JH-F=1.5 Hz, 3H, OCH3), 6.46 (m, 2H, overlapping H-4 and H-6), 6.79 (apparent t of d, JH-H=8.0 Hz, JH-F=5.5 Hz, 1H, H-5). 19F{1H} NMR (CDCl3): δ −132.5 (s). 13C{1H} NMR (CDCl3): δ 60.7 (d, JC-F=5.0 Hz, OCH3), 106.1 (d, JC-F=19.5 Hz, C-4), 110.9 (d, JC-F=2.5 Hz, C-6), 123.7 (d, JC-F=9.5 Hz, C-5), 134.9 (d, JC-F=13.0 Hz, C-2), 141.3 (d, JC-F=5.0 Hz, C-1), 154.4 (d, JC-F=244.0 Hz, C-3). LCMS m/z calcd for C7H8FNO ([M]+) 141. Found 142 ([M+H]+).
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[O:11][CH3:12]>[Pd].CO>[F:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
36.3 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])OC
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred under an atmosphere of hydrogen (1 atm) for 27 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the resulting solution is evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
FC=1C(=C(C=CC1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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